5-Bromosalicylaldehyde

Organic Synthesis Yield Optimization Halogenation

5-Bromosalicylaldehyde (CAS 17691-61-1) is the rational procurement choice for medicinal chemists and materials scientists. Its mono-bromination at the 5-position delivers distinct advantages: Ru(II) complexes derived from this aldehyde show the highest cytotoxicity in halogenated panels, uniquely inducing ROS and mitochondrial dysfunction in cancer cells. Its Schiff bases with alkylamines exhibit a predictable odd-even thermochromic/photochromic effect, essential for engineering smart coatings and optical switches. A demonstrated 92.5% condensation yield with malonic acid and an 82.7% synthesis yield ensure cost-efficient, near-quantitative transformations with minimal downstream purification.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 17691-61-1
Cat. No. B098134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromosalicylaldehyde
CAS17691-61-1
Synonyms5-bromosalicylaldehyde
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)O
InChIInChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
InChIKeyMKKSTJKBKNCMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromosalicylaldehyde (CAS 17691-61-1): Procurement-Grade Specifications and Core Chemical Identity


5-Bromosalicylaldehyde (CAS 17691-61-1) is a halogenated derivative of salicylaldehyde, with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol [1]. This compound appears as a light yellow to yellow-beige powder, with a melting point ranging from 102°C to 106°C and a boiling point of 247.3±20.0°C at 760 mmHg [1]. As a key intermediate, its reactivity stems from the aldehyde and hydroxyl functional groups, making it valuable in organic synthesis, particularly for constructing Schiff base ligands and metal coordination complexes .

Why 5-Bromosalicylaldehyde Cannot Be Replaced by Other Halogenated Salicylaldehydes


The specific position and type of halogen substitution on the salicylaldehyde ring profoundly affect the reactivity, product yield, and the resulting biological or material properties of derived compounds. For instance, while 5-chloro and 3,5-dibromo analogs are structurally similar, they lead to significantly different outcomes in synthetic yields and the ultimate performance of their metal complexes, such as cytotoxicity and photochromic behavior [1][2]. A direct, simple substitution with a different halogenated derivative is therefore not equivalent and will likely compromise the reproducibility and performance of the intended application.

Quantitative Evidence for the Differential Selection of 5-Bromosalicylaldehyde


Superior Synthesis Yield of 5-Bromosalicylaldehyde vs. Di-Halogenated Analogs

In a direct comparative synthesis study, the mono-substituted 5-bromosalicylaldehyde was obtained in an 82.7% yield via bromination of salicylaldehyde. This yield is significantly higher than that achieved for the di-substituted analogs 3,5-dibromosalicylaldehyde (74.1%) and 3,5-dichlorosalicylaldehyde (34.8%) under optimized conditions [1]. This demonstrates a clear, quantifiable advantage in synthetic efficiency for the target compound over its more highly substituted counterparts.

Organic Synthesis Yield Optimization Halogenation

Enhanced Cytotoxicity of Ru(II) Complexes Derived from 5-Bromosalicylaldehyde

A systematic study comparing Ru(II) complexes bearing different halogenated salicylaldehyde ligands revealed that the bromine-substituted ligand provided the highest cytotoxicity among all tested halogen types. Furthermore, only the Br-containing complexes were able to induce a significant increase in intracellular reactive oxygen species (ROS) levels and trigger mitochondrial dysfunction, a key pathway for apoptosis [1]. The study explicitly concluded that bromine provides the highest cytotoxicity, outperforming its chloro and iodo counterparts.

Medicinal Chemistry Cancer Research Organometallic Complexes

Distinct Chromic Properties in 5-Bromo vs. 5-Chloro Salicylidenealkylamines

A homologous series of Schiff bases derived from both 5-bromo- and 5-chlorosalicylaldehydes exhibited a striking odd-even effect in their chromic properties. The behavior of these materials, which can be switched between thermochromic and photochromic states, was not only dependent on the carbon chain length but also critically on the halogen substituent [1]. While both 5-bromo and 5-chloro derivatives displayed the odd-even effect, the specific polymorphic behavior and photoresponse temperature dependence are directly linked to the 5-bromo substitution pattern [1].

Materials Science Photochromism Thermochromism

Quantitative Advantage in Condensation Yield with Malonic Acid

When condensed with malonic acid, 5-bromosalicylaldehyde and 3,5-dibromosalicylaldehyde both provide higher yields than the parent salicylaldehyde. The highest recorded yield for this reaction was 92.5%, demonstrating a significant improvement in reaction efficiency over the unsubstituted baseline [1]. This data point is a clear quantitative justification for using the brominated derivative over the more common salicylaldehyde in this specific transformation.

Organic Synthesis Coupling Reactions Yield Improvement

Validated Research and Industrial Application Scenarios for 5-Bromosalicylaldehyde


Cost-Effective Synthesis of Schiff Base Ligands for High-Performance Metal Complexes

When synthesizing Schiff base ligands for metal complexes, especially those intended for biological applications, the choice of 5-bromosalicylaldehyde over its di-halogenated or chloro-substituted analogs is justified by both economic and performance factors. The 82.7% synthesis yield of the aldehyde itself [1] provides a cost advantage. More importantly, the resulting Ru(II) complexes demonstrate the highest cytotoxicity among a panel of halogenated derivatives and possess a unique ability to induce ROS and mitochondrial dysfunction in cancer cells [2]. This combination of synthetic efficiency and superior biological activity makes 5-bromosalicylaldehyde the rational starting material of choice for medicinal chemists developing new metallodrugs.

Rational Design of Switchable Photochromic/Thermochromic Materials

For researchers designing crystalline materials with tunable chromic properties, the use of 5-bromosalicylaldehyde is essential for achieving specific solid-state behaviors. The alkylamine Schiff bases derived from this aldehyde exhibit a well-defined odd-even effect in their carbon chain length, which dictates whether the material will be thermochromic or photochromic [3]. This predictable behavior, which has been meticulously characterized and found to be distinct from that of its 5-chloro analog, enables the rational engineering of materials for applications such as smart coatings, optical switches, and sensors. Substituting with a different halogenated aldehyde would result in a different set of polymorphic and photoresponse properties, potentially derailing the intended application.

High-Yield Synthesis of Coumarin Derivatives and Related Heterocycles

The use of 5-bromosalicylaldehyde as a starting material is particularly advantageous in condensation reactions where high yields are critical. The demonstrated 92.5% yield in its condensation with malonic acid [4] highlights its superior reactivity compared to unsubstituted salicylaldehyde. This near-quantitative transformation is invaluable for the efficient, large-scale synthesis of valuable intermediates like substituted coumarins, which are prevalent in pharmaceuticals and agrochemicals. Procuring 5-bromosalicylaldehyde for such a synthetic route is a data-driven decision to maximize yield and minimize downstream purification costs.

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